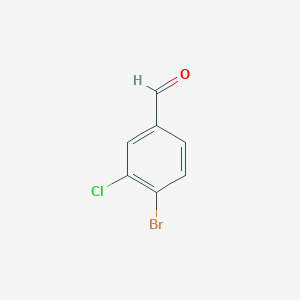

4-Bromo-3-chlorobenzaldehyde

説明

Contextual Significance of Halogenated Aromatic Aldehydes

Halogenated aromatic aldehydes are pivotal intermediates in a myriad of synthetic pathways. researchgate.net Their utility spans across various sectors including pharmaceuticals, agrochemicals, and materials science. jk-sci.com The presence of halogens can enhance the therapeutic efficacy of drug molecules and is a key feature in many commercial products. mt.com These compounds serve as versatile building blocks, enabling the construction of complex molecular architectures through a range of chemical transformations. jk-sci.com The specific positioning of halogen atoms on the benzaldehyde (B42025) scaffold allows for regioselective reactions, providing a powerful tool for synthetic chemists. researchgate.net

Academic Relevance of 4-Bromo-3-chlorobenzaldehyde in Organic Synthesis

Among the vast array of halogenated benzaldehydes, this compound has emerged as a compound of significant academic and industrial interest. guidechem.com Its unique substitution pattern, featuring both a bromine and a chlorine atom on the benzene (B151609) ring, offers distinct reactivity profiles for each halogen, thereby facilitating selective chemical modifications. This dihalogenated benzaldehyde derivative is a valuable precursor for synthesizing a wide range of organic molecules, including those with potential biological activity. Its role as an intermediate in the preparation of more complex structures underscores its importance in the field of organic synthesis. guidechem.cominnospk.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-bromo-3-chlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO/c8-6-2-1-5(4-10)3-7(6)9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDYVDYZLCRUOTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60555081 | |

| Record name | 4-Bromo-3-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120077-69-2 | |

| Record name | 4-Bromo-3-chlorobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120077-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-3-chlorobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Properties of 4 Bromo 3 Chlorobenzaldehyde

The physical and chemical characteristics of 4-Bromo-3-chlorobenzaldehyde are fundamental to its application in synthesis. It is typically a white to light yellow solid with a distinct aromatic odor. guidechem.com It is sparingly soluble in water but shows good solubility in common organic solvents like ethanol, ether, and benzene (B151609).

Table 1:

| Property | Value |

|---|---|

| CAS Number | 120077-69-2 |

| Molecular Formula | C₇H₄BrClO |

| Molecular Weight | 219.46 g/mol nih.gov |

| Melting Point | 52-58 °C guidechem.com |

| Boiling Point | 281.3 °C at 760 mmHg crysdotllc.com |

| Density | 1.698 g/cm³ guidechem.com |

| Flash Point | 123.9 °C echemi.com |

| Refractive Index | 1.623 guidechem.com |

| XLogP3 | 2.7 nih.gov |

This table is interactive. Users can sort and filter the data.

Synthesis of 4 Bromo 3 Chlorobenzaldehyde

The preparation of 4-Bromo-3-chlorobenzaldehyde can be achieved through various synthetic routes. A common strategy involves the bromination of a chlorinated benzaldehyde (B42025) precursor or the chlorination of a brominated one. For instance, the synthesis can be accomplished starting from a substituted toluene, which undergoes a series of reactions including halogenation, oxidation, and other functional group transformations. Another approach involves the diazotization of a corresponding aniline (B41778) derivative, followed by a Sandmeyer-type reaction to introduce the bromo or chloro substituent. The precise conditions and reagents can be tailored to optimize the yield and purity of the final product.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 4-Bromo-3-chlorobenzaldehyde, both proton (¹H) and carbon-13 (¹³C) NMR analyses provide crucial data.

In the ¹H NMR spectrum of this compound, recorded in deuterochloroform (CDCl₃), the aldehydic proton characteristically appears as a singlet at approximately 9.95 ppm. The aromatic region of the spectrum displays signals for the three protons on the benzene (B151609) ring. These protons typically appear as multiplets in the range of 7.49 to 7.86 ppm, reflecting their distinct chemical environments due to the presence of the bromo, chloro, and aldehyde substituents.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (δ) in ppm |

| Aldehydic H | 9.95 (s) |

| Aromatic H | 7.49 - 7.86 (m) |

s = singlet, m = multiplet

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, the carbonyl carbon of the aldehyde group exhibits a signal at approximately 190.9 ppm. The aromatic carbons appear in the region characteristic for substituted benzene rings, typically between 120 and 140 ppm. The specific chemical shifts are influenced by the electron-withdrawing effects of the halogen and aldehyde groups.

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ) in ppm |

| C=O | 190.9 |

| Aromatic C | 120 - 140 |

The Gauge-Including Atomic Orbital (GIAO) method is a computational approach used to predict NMR chemical shifts. researchgate.netliverpool.ac.uknih.gov This quantum chemical calculation provides theoretical values that can be compared with experimental data to confirm structural assignments. researchgate.netliverpool.ac.uknih.gov For halogenated benzaldehydes, the GIAO method, often employed with Density Functional Theory (DFT) methods like B3LYP, has shown good agreement with experimental ¹H and ¹³C NMR chemical shifts. researchgate.net However, discrepancies can arise for protons located near electronegative atoms. liverpool.ac.uk

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, offers valuable information about the functional groups and vibrational modes of the molecule.

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A strong band corresponding to the carbonyl (C=O) stretching vibration of the aldehyde group is observed around 1686 cm⁻¹. doi.org The spectrum also shows bands for aromatic C-H stretching and C=C ring stretching vibrations. doi.org

Interactive Data Table: Key FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Frequency (cm⁻¹) |

| C=O Stretch | ~1686 |

| Aromatic C-H Stretch | ~3086 |

| Aromatic C=C Stretch | ~1600, 1455 |

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of substituted benzaldehydes also shows a prominent band for the C=O stretching vibration. For similar compounds like 4-chloro-7-azaindole-3-carbaldehyde, the C=O stretching vibration is observed as a strong band in the Raman spectrum. mdpi.com

Raman Spectroscopy

Mass Spectrometry

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of a compound with a high degree of confidence. For this compound (C₇H₄BrClO), the exact mass can be calculated based on the monoisotopic masses of its constituent elements. The calculated monoisotopic mass is 217.91341 Da. nih.gov Experimental HRMS data for the protonated molecule [M+H]⁺ would be expected to be very close to 218.92068 m/z. amazonaws.comuni.lu The characteristic isotopic pattern resulting from the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes provides further confirmation of the compound's identity.

Table 2: Predicted HRMS Data for this compound Adducts

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | [C₇H₅BrClO]⁺ | 218.92068 |

| [M+Na]⁺ | [C₇H₄BrClNaO]⁺ | 240.90262 |

| [M+K]⁺ | [C₇H₄BrClKO]⁺ | 256.87656 |

| [M-H]⁻ | [C₇H₃BrClO]⁻ | 216.90612 |

| Data sourced from PubChemLite. uni.lu |

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. rsc.org This technique is well-suited for the analysis of volatile compounds like this compound. The gas chromatogram provides the retention time, a characteristic property for a given set of analytical conditions, and confirms the sample's purity. The mass spectrometer then fragments the eluted compound, producing a unique fragmentation pattern that serves as a molecular fingerprint.

For substituted benzaldehydes, common fragmentation pathways involve the loss of the aldehyde proton (-H), the formyl group (-CHO), and halogen atoms. niscpr.res.inchegg.com The mass spectrum for this compound would show a molecular ion peak (M⁺) and other significant fragment ions. The isotopic distribution of bromine and chlorine would be evident in the molecular ion and any fragments containing these halogens. rsc.org

Table 3: Plausible Mass Fragments in the GC-MS of this compound

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 218/220/222 | [C₇H₄BrClO]⁺ (Molecular Ion, showing isotopic pattern) |

| 189/191/193 | [C₆H₄BrCl]⁺ (Loss of -CHO) |

| 139/141 | [C₇H₄ClO]⁺ (Loss of -Br) |

| 111 | [C₆H₄Cl]⁺ (Loss of -Br and -CO) |

| 82 | [C₇H₄BrO]⁺ (Loss of -Cl) |

| Fragmentation patterns are predicted based on general principles of mass spectrometry for similar compounds. niscpr.res.inchegg.com |

High-Resolution Mass Spectrometry (HRMS)

Other Advanced Analytical Techniques for Compound Characterization

Thermal Gravimetric Analysis measures the change in mass of a sample as a function of temperature. This technique provides information about the thermal stability and decomposition profile of a compound. For a related compound, a thiosemicarbazone derivative of 4-chlorobenzaldehyde (B46862), thermal decomposition was observed to begin around 210°C. jetir.org While the exact decomposition temperature for this compound would need to be determined experimentally, TGA can establish the temperature at which the compound begins to degrade, which is a critical parameter for handling and storage. The analysis is typically performed under an inert atmosphere, such as nitrogen, to prevent oxidative degradation. rsc.org

Inductively Coupled Plasma Mass Spectrometry is a highly sensitive technique used for the determination of trace and ultra-trace elemental impurities. nih.gov While not a primary tool for characterizing the organic structure of this compound itself, it is crucial for assessing its purity, particularly in applications where metallic contaminants are a concern, such as in pharmaceutical synthesis. analytik-jena.comresearchgate.net

The compound can be digested using strong acids to break down the organic matrix, and the resulting solution is introduced into the plasma, which atomizes and ionizes the elements present. greenpeace.to The ICP-MS then separates and quantifies these ions based on their mass-to-charge ratio. This allows for the detection of elemental impurities down to parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. ingeniatrics.com This is essential for ensuring that the compound meets the stringent purity requirements set by regulatory bodies like the ICH Q3D guidelines for elemental impurities in drug products. analytik-jena.comresearchgate.net

Electron Diffraction Spectroscopy (EDS) and Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS, also known as EDX) are powerful analytical techniques used to investigate the micromorphological and elemental composition of solid materials. While specific research literature detailing the SEM and EDS analysis of this compound is not extensively available, the application of these methods can be described based on standard analytical practices for crystalline organic compounds.

Scanning Electron Microscopy (SEM) would be employed to visualize the surface topography of solid this compound. This technique uses a focused beam of electrons to scan the sample's surface, generating high-resolution images that can reveal key physical characteristics. For a crystalline powder sample, SEM analysis would provide detailed information on:

Crystal Morphology: The shape, size, and habit of the crystals.

Particle Size Distribution: An estimation of the range and average size of the particles.

Surface Texture: Details about the smoothness, roughness, or any defects on the crystal surfaces.

In studies of related halogenated benzaldehydes, SEM has been utilized to correlate crystallinity with halogen distribution and to observe structural changes during synthesis processes. chemicalbook.comnih.gov For instance, a field emission scanning electron microscope (FESEM) operating at an accelerating voltage of around 5 kV is a typical instrument for such analysis, where a dry powder sample is mounted on a stub and coated with a conductive material like platinum or gold to prevent charging effects. bldpharm.com

Energy-Dispersive X-ray Spectroscopy (EDS) is typically coupled with SEM. The electron beam from the SEM excites atoms in the sample, causing them to emit characteristic X-rays. The EDS detector analyzes these X-rays to identify the elemental composition of the sample and their relative abundance. For this compound (C₇H₄BrClO), an EDS analysis would be expected to produce a spectrum with distinct peaks corresponding to:

Carbon (C)

Oxygen (O)

Chlorine (Cl)

Bromine (Br)

This provides a qualitative and semi-quantitative confirmation of the compound's elemental makeup. EDS mapping can further be used to visualize the spatial distribution of these elements across the sample's surface, which would be expected to be uniform for a pure, homogenous sample.

Table 1: Potential Application of SEM and EDS for this compound Analysis

| Technique | Information Provided | Expected Findings for this compound |

|---|---|---|

| SEM | Surface topography, particle size and shape | Visualization of crystal habit and surface features. |

| EDS | Elemental composition and distribution | Confirmation of the presence of C, O, Cl, and Br; assessment of elemental homogeneity. |

UV-Visible Spectroscopy

UV-Visible spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a substance. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For organic molecules, the most significant absorptions are typically due to π → π* and n → π* electronic transitions associated with chromophores.

In the case of this compound, the primary chromophores are the benzene ring and the aldehyde carbonyl group (C=O). The electronic structure of the molecule, featuring a conjugated system of the aromatic ring and the carbonyl group, dictates its UV absorption profile.

π → π Transitions:* These high-energy transitions are expected due to the aromatic system and the C=O double bond. They typically result in strong absorption bands.

n → π Transitions:* The non-bonding (n) electrons on the oxygen atom of the carbonyl group can be excited to an anti-bonding π* orbital. These transitions are generally weaker than π → π* transitions and appear at longer wavelengths.

The spectrum is typically recorded by dissolving the compound in a UV-transparent solvent, such as acetonitrile (B52724) or ethanol, and measuring the absorbance as a function of wavelength. The resulting data is valuable for confirming the presence of the chromophoric system and for quantitative analysis using the Beer-Lambert law.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a important tool for investigating the structural and electronic properties of halogenated benzaldehydes. researchgate.net Methods such as the B3LYP hybrid functional combined with various basis sets, like 6-31G(d,p) or aug-cc-pVDZ, are commonly employed to achieve a balance between computational cost and accuracy. researchgate.net

The molecular structure of 4-Bromo-3-chlorobenzaldehyde is defined by a benzene (B151609) ring substituted with a bromine atom, a chlorine atom, and a formyl (-CHO) group. The molecule is expected to have a planar ground-state structure, a common feature for benzaldehydes. nih.gov

Computational analysis focuses on two primary conformers that arise from the orientation of the aldehyde group relative to the adjacent chloro substituent. These are typically referred to as the O-trans and O-cis conformers. In the O-trans conformer, the carbonyl oxygen atom is oriented away from the chlorine atom, while in the O-cis conformer, it is positioned towards it. For similar dihalogenated benzaldehydes, such as 4-bromo-2-chlorobenzaldehyde, studies have shown that the trans conformer is energetically more stable due to minimized steric and electronic repulsion. researchgate.net This preference is often attributed to more favorable orbital interactions and reduced dipole-dipole repulsion.

DFT calculations provide optimized geometric parameters, including bond lengths and angles. The calculated values for related molecules show excellent agreement with experimental data from techniques like X-ray diffraction. mdpi.com

Table 1: Representative Optimized Geometrical Parameters for Halogenated Benzaldehydes

| Parameter | Bond | Typical Calculated Value (Å) |

|---|---|---|

| Bond Length | C=O | 1.21 - 1.24 |

| C-Cl | 1.74 - 1.76 | |

| C-Br | 1.89 - 1.91 | |

| C-C (ring) | 1.38 - 1.41 | |

| C-C (aldehyde) | 1.47 - 1.49 |

Note: Data is illustrative, based on typical values for halogenated benzaldehydes found in computational studies. materialsciencejournal.org

The electronic properties of this compound are primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. asianpubs.orgjchps.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the ground state. jchps.com In molecules like this compound, the HOMO is typically localized over the electron-rich aromatic ring, while the LUMO is distributed over the electron-withdrawing aldehyde group and the carbon-halogen bonds. asianpubs.orgjchps.com This distribution indicates that the aldehyde group is the most likely site for nucleophilic attack.

Table 2: Typical Frontier Molecular Orbital Energies

| Parameter | Typical Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.0 |

| LUMO Energy | -2.0 to -2.5 |

| Energy Gap (ΔE) | 4.5 to 5.0 |

Note: Values are representative and based on DFT calculations for similar aromatic aldehydes. jchps.com

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution across a molecule and predict its reactive sites. nih.gov The MEP map uses a color scale to indicate electrostatic potential, where red signifies regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). acs.org

For this compound, the MEP map would show the most negative potential (red) centered on the electronegative oxygen atom of the carbonyl group. researchgate.netacs.org Conversely, the most positive potential (blue) would be located around the hydrogen atom of the aldehyde group and the hydrogen atoms attached to the benzene ring. This mapping visually confirms the electrophilic nature of the ring hydrogens and the nucleophilic character of the carbonyl oxygen, providing insights into how the molecule will interact with other reagents. nih.govmaterialsciencejournal.org

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. mdpi.com By calculating the harmonic frequencies, a theoretical spectrum can be generated that corresponds well with experimental data after applying appropriate scaling factors. mdpi.com These scaling factors correct for anharmonicity and limitations in the theoretical model. mdpi.com

The analysis of vibrational modes allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of the molecule's functional groups. For this compound, a key vibrational mode is the carbonyl (C=O) stretching frequency, which is highly characteristic. In related halogenated benzaldehydes, this peak appears in the range of 1700–1750 cm⁻¹. The electron-withdrawing effects of the bromine and chlorine atoms are expected to influence the position of this and other characteristic bands, such as the C-Br and C-Cl stretching frequencies.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O Stretch | Aldehyde | 1705 - 1725 |

| C-H Stretch | Aldehyde | 2750 - 2850 |

| C-H Stretch | Aromatic | 3050 - 3100 |

| C-Cl Stretch | Aryl Halide | 650 - 850 |

| C-Br Stretch | Aryl Halide | 550 - 650 |

Note: Wavenumbers are illustrative, based on DFT calculations for related compounds.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Properties

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying the electronic excited states of molecules. researchgate.net It is used to predict electronic absorption spectra (UV-Vis) by calculating the energies of vertical electronic transitions and their corresponding oscillator strengths. materialsciencejournal.orgjchps.com

For an aromatic compound like this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the benzene ring and the carbonyl group. jchps.com TD-DFT calculations can identify the specific orbitals involved in these transitions and predict the absorption maxima (λ_max). These theoretical predictions are valuable for interpreting experimental spectra and understanding how substituents affect the electronic properties. materialsciencejournal.orgmaterialsciencejournal.org

Solvent Effect Modeling on Spectroscopic Properties

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate these solvent effects. researchgate.net These models treat the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution.

Studies on similar halogenated benzaldehydes have shown that solvent polarity can affect conformational stability and spectroscopic parameters. For instance, the carbonyl (C=O) stretching frequency in the IR spectrum often exhibits a redshift (a shift to lower wavenumbers) as the polarity of the solvent increases. This is due to the stabilization of the polar C=O bond by the solvent's dielectric field. TD-DFT calculations combined with PCM can also predict shifts in the UV-Vis absorption spectrum in different solvents, providing a more complete picture of the molecule's behavior in solution. researchgate.netdntb.gov.ua

Molecular Docking Studies for Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor.

While specific molecular docking studies focusing exclusively on this compound are not extensively detailed in the available literature, the compound serves as a crucial precursor and structural motif in the synthesis of more complex molecules that are subject to such investigations. For instance, derivatives of halogenated benzaldehydes are widely explored in medicinal chemistry for their potential biological activities, including enzyme inhibition.

The reactivity of the aldehyde group, combined with the electronic effects of the bromo and chloro substituents, makes this compound a valuable starting material for creating libraries of compounds for drug discovery. mdpi.com These derivative compounds are then computationally docked into the active sites of biological targets like kinases, proteases, or other enzymes to evaluate their binding affinity and interaction modes. rsc.orgtandfonline.com The interactions of these derivatives, which retain the core phenyl ring structure of this compound, help in understanding structure-activity relationships and in the rational design of new therapeutic agents.

Predictive Modeling for Physical and Chemical Behavior (e.g., TPSA, LogP, Rotatable Bonds)

Predictive models are used to estimate key physicochemical properties of a molecule, which are crucial for assessing its potential as a drug candidate (a field known as ADME - Absorption, Distribution, Metabolism, and Excretion). Properties such as the topological polar surface area (TPSA), the logarithm of the partition coefficient (LogP), and the number of rotatable bonds are fundamental to these predictions. rsc.orgnih.gov

The predicted values for this compound highlight its characteristics. nih.gov The TPSA is an indicator of a molecule's ability to permeate cell membranes, while LogP measures its lipophilicity. The number of rotatable bonds gives an indication of the molecule's conformational flexibility.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Description |

| Molecular Weight | 219.46 g/mol | The mass of one mole of the substance. nih.gov |

| XLogP3-AA | 2.7 | A computed measure of lipophilicity (oil/water partition coefficient). nih.gov |

| Topological Polar Surface Area (TPSA) | 17.1 Ų | The surface sum over all polar atoms, an indicator of membrane permeability. nih.gov |

| Number of Rotatable Bonds | 1 | The number of bonds that allow free rotation, indicating molecular flexibility. ambeed.com |

| Hydrogen Bond Donors | 0 | The number of atoms that can donate a hydrogen atom to a hydrogen bond. ambeed.com |

| Hydrogen Bond Acceptors | 1 | The number of atoms that can accept a hydrogen atom in a hydrogen bond. ambeed.com |

Predicted Collision Cross Section (CCS) Values

Ion mobility-mass spectrometry (IM-MS) is an analytical technique that separates ions based on their size, shape, and charge. The collision cross section (CCS) is a key parameter derived from these measurements, representing the effective area of the ion as it travels through a buffer gas. unizar.esnih.gov Predicted CCS values are valuable for identifying and characterizing compounds in complex mixtures. unizar.es

For this compound, CCS values have been predicted for various adducts using computational models. uni.lu These predictions are essential for analytical applications, aiding in the compound's identification in experimental IM-MS data. nih.gov The table below lists the predicted CCS values for different ionic forms of the molecule. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 218.92068 | 130.8 |

| [M+Na]⁺ | 240.90262 | 145.4 |

| [M-H]⁻ | 216.90612 | 137.8 |

| [M+NH₄]⁺ | 235.94722 | 154.3 |

| [M+K]⁺ | 256.87656 | 132.8 |

| [M+H-H₂O]⁺ | 200.91066 | 132.7 |

| [M]⁺ | 217.91285 | 151.9 |

Data sourced from PubChemLite, calculated using CCSbase. uni.lu

Applications of 4 Bromo 3 Chlorobenzaldehyde As a Synthetic Intermediate and Precursor

Role in Medicinal Chemistry Synthesis

In medicinal chemistry, 4-bromo-3-chlorobenzaldehyde is a key precursor for constructing the core structures of various therapeutically relevant compounds. The aldehyde functional group readily participates in reactions such as condensation, oxidation, reduction, and the formation of Schiff bases, while the halogen substituents are ideal handles for cross-coupling reactions to build more complex molecular architectures. cymitquimica.comguidechem.com

Precursor for Biphenylsulfonyl Amide Compounds with Receptor Antagonistic Activity

Research has identified this compound as a key intermediate in the preparation of biphenylsulfonyl amide compounds. guidechem.com These synthesized compounds have demonstrated notable biological activity, functioning as dual antagonists for both vasopeptidase and endothelin receptors. guidechem.com Endothelin is a potent vasoconstrictor, and its receptors are implicated in various cardiovascular diseases. google.com The synthesis of these complex molecules leverages the reactivity of this compound to construct the necessary biphenyl (B1667301) framework, which is a common structural motif in pharmacologically active compounds. rsc.org A Chinese patent, CN99808252, specifically discloses the use of this compound for creating these biphenylsulfonyl amides with targeted receptor antagonistic properties. guidechem.com

Synthesis of Hematopoietic Prostaglandin (B15479496) D Synthase (H-PGDS) Inhibitors

This compound serves as a starting material for the synthesis of inhibitors of hematopoietic prostaglandin D synthase (H-PGDS). guidechem.com H-PGDS is an enzyme responsible for the production of prostaglandin D2 (PGD2), a mediator involved in allergic and inflammatory responses, as well as in the pathology of certain neurodegenerative diseases and muscular dystrophy. guidechem.com By inhibiting H-PGDS, the levels of PGD2 can be reduced, offering a therapeutic strategy for these conditions. A patent application (CN201680074158.0) describes the preparation of quinoline-3-carboxamides, which act as H-PGDS inhibitors, using this compound as a key building block. guidechem.com

Intermediate for Amine Derivatives, e.g., (4-bromo-3-chlorophenyl)methylamine

The aldehyde functional group of this compound is readily converted into an amine group through reductive amination. This reaction makes it a valuable intermediate for a variety of amine derivatives. For instance, it is used to synthesize (4-bromo-3-chlorophenyl)-N-methylmethanamine. This transformation is typically achieved by reacting this compound with methylamine (B109427) in a suitable solvent like tetrahydrofuran, followed by reduction of the intermediate imine. These amine derivatives are important structural motifs in many biologically active molecules and serve as building blocks for more complex pharmaceutical compounds.

Table 1: Synthesis of an Amine Derivative from this compound

| Starting Material | Reagent | Product |

| This compound | Methylamine | (4-bromo-3-chlorophenyl)-N-methylmethanamine |

Building Block for Complex Heterocyclic Systems

Halogenated benzaldehydes like this compound are fundamental building blocks for synthesizing complex heterocyclic compounds, which are core components of many pharmaceuticals. myskinrecipes.cominnospk.com The reactivity of the aldehyde and the halogen substituents allows for its incorporation into various ring systems. myskinrecipes.com For example, indole (B1671886) moieties, which are prevalent in pharmaceuticals and agrochemicals, can be synthesized using aldehydes as starting materials in reactions like the Friedel-Crafts alkylation of indoles to form bis(indolyl)methanes. researchgate.net The presence of both bromine and chlorine on the benzaldehyde (B42025) ring provides opportunities for selective functionalization through transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), enabling the construction of intricate polycyclic and heterocyclic drug candidates. rsc.org

Development of Compounds with Potential Biological Activities (e.g., Antimicrobial, Antifungal)

This compound itself has been noted for exhibiting antimicrobial and antifungal properties. guidechem.com Furthermore, it serves as a scaffold for developing new derivatives with enhanced biological activities. The synthesis of chalcones and Schiff bases from substituted benzaldehydes is a well-established strategy for discovering new antimicrobial agents. researchgate.net Studies on derivatives of related compounds, such as 4-chlorobenzaldehyde (B46862) and 4-bromobenzaldehyde (B125591), have shown significant antibacterial and antifungal efficacy against various pathogens. researchgate.netoatext.comresearchgate.net For example, pyrimidine (B1678525) derivatives synthesized from chalcones containing 4-chlorobenzaldehyde or 4-bromobenzaldehyde have demonstrated potent activity against bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. researchgate.net This suggests that derivatives of this compound are promising candidates for the development of new antimicrobial and antifungal agents. guidechem.com

Table 2: Biological Activity of Related Benzaldehyde Derivatives

| Derivative Class | Starting Aldehyde | Target Organisms | Biological Activity |

| Pyrimidine Derivatives | 4-chlorobenzaldehyde, 4-bromobenzaldehyde | Staphylococcus aureus, Pseudomonas aeruginosa | Antibacterial researchgate.net |

| Cyanoacetohydrazide Derivatives | 4-chlorobenzaldehyde, 4-bromobenzaldehyde | Staphylococcus aureus, Escherichia coli, Aspergillus niger, Candida albicans | Antibacterial & Antifungal oatext.com |

| Dihydropyridine Derivatives | 4-chlorobenzaldehyde | Bacillus subtilis, Trichophyton | Antibacterial & Antifungal researchgate.net |

Utility in Agrochemical Development

In addition to its role in pharmaceuticals, this compound and its isomers are valuable intermediates in the agrochemical industry. cymitquimica.commyskinrecipes.com They are used in the synthesis of active ingredients for herbicides, fungicides, and plant growth regulators. myskinrecipes.comgoogle.com The halogen substituents are known to enhance the biological activity and metabolic stability of agrochemical compounds. The synthetic versatility of this compound allows for the creation of diverse chemical structures, which can be screened for desired pesticidal or growth-regulating properties. For example, related chlorobenzaldehydes are precursors to herbicides and plant growth regulators like paclobutrazol (B33190) and uniconazole. google.com The presence of both bromo and chloro substituents on the ring makes this compound a useful building block for developing novel and effective crop protection agents. cymitquimica.commyskinrecipes.com

Future Research Directions and Perspectives

Emerging Methodologies for Synthesis and Derivatization

While traditional synthetic routes to 4-bromo-3-chlorobenzaldehyde are established, future research will likely focus on developing more efficient, sustainable, and selective methodologies. Emerging trends in organic synthesis, such as flow chemistry and biocatalysis, offer promising avenues. Flow chemistry can provide enhanced control over reaction parameters, leading to higher yields and purity, while enzymatic or microbial transformations could offer novel pathways with high chemo- and regioselectivity.

Furthermore, the derivatization of this compound is a fertile ground for exploration. Advanced cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, will continue to be refined for creating complex molecular architectures. Research into novel catalytic systems, including those based on earth-abundant metals, could make these transformations more cost-effective and environmentally friendly. Another key area is the development of multicomponent reactions (MCRs) starting from this compound, which would allow for the rapid assembly of diverse compound libraries with potential biological activities. The use of this aldehyde in reductive amination protocols to create substituted piperidine (B6355638) scaffolds has already proven effective in drug discovery programs and represents a strategy that can be expanded upon. nih.gov

A notable emerging method for derivatization includes the metal-free conversion of the aldehyde group to a nitrile. For instance, a two-step process involving the formation of an aldoxime with hydroxylamine, followed by dehydration, has been shown to be effective for related compounds and presents a future direction for creating 4-bromo-3-chlorobenzonitrile (B36108), a valuable intermediate in its own right.

Advanced Spectroscopic Characterization Techniques

Comprehensive characterization is fundamental to understanding the properties and reactivity of this compound and its derivatives. While standard techniques like ¹H and ¹³C NMR, FTIR, and mass spectrometry are routinely used, future research will benefit from the application of more advanced spectroscopic methods. bldpharm.comresearchgate.netacs.org

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, will be instrumental in unambiguously assigning the structure of complex derivatives. For solid-state applications, solid-state NMR (ssNMR) can provide critical insights into the crystal packing and polymorphic forms of the compound and its products.

Moreover, the combination of experimental spectroscopy with quantum chemical calculations is a powerful approach that is expected to see wider use. researchgate.net For example, detailed analysis of the vibrational spectra (FTIR and Raman) can be significantly enhanced by comparing experimental data with theoretical frequencies calculated using Density Functional Theory (DFT). researchgate.net This synergy can help in understanding subtle electronic effects of the halogen substituents and the impact of the solvent environment on molecular conformation and carbonyl stretching frequencies. researchgate.net Time-dependent DFT (TD-DFT) can be employed to interpret UV-visible absorption spectra and understand the electronic transitions within the molecule. researchgate.net

Integration of Computational Chemistry in Reaction Design and Prediction

Computational chemistry is transitioning from a tool for post-hoc analysis to a predictive instrument for reaction design. For this compound, computational methods can be invaluable in several areas. DFT calculations can be used to model reaction pathways for its synthesis and derivatization, helping to predict the most likely products and optimize reaction conditions by calculating transition state energies. researchgate.net This predictive power can save significant experimental time and resources.

Molecular docking studies, a key computational methodology in drug discovery, can be used to predict the binding affinity and mode of interaction of this compound derivatives with biological targets like enzymes or receptors. acs.orgresearchgate.net This in-silico screening can prioritize the synthesis of compounds with the highest potential for biological activity, such as enzyme inhibitors. researchgate.netevitachem.com

Furthermore, computational tools can predict key physicochemical properties (like solubility and lipophilicity) and pharmacokinetic profiles (ADME - absorption, distribution, metabolism, and excretion) for novel derivatives. This early-stage assessment is crucial for developing new pharmaceuticals. The prediction of spectroscopic properties, as mentioned earlier, also falls under this integration, creating a feedback loop where computational data helps interpret experimental results and vice-versa. researchgate.net

Exploration of Novel Biological and Material Science Applications

The unique substitution pattern of this compound makes it an attractive starting point for discovering novel bioactive molecules and advanced materials.

In the realm of biological applications, its derivatives warrant exploration for a wide range of therapeutic targets. Halogenated aromatic compounds are known to possess antimicrobial and anticancer properties. researchgate.net For example, derivatives of the related 4-bromo-3-chlorobenzonitrile have shown potential as kinase inhibitors for cancer therapy and as antifungal agents. A specific derivative of this compound was identified as a key intermediate in the development of inhibitors for the Hepatitis C virus. nih.gov Future work should focus on synthesizing libraries of derivatives, such as Schiff bases, hydrazones, and chalcones, and screening them for activity against various pathogens and cancer cell lines.

In material science, organic compounds with aromatic rings are investigated for their nonlinear optical (NLO) properties, which are crucial for applications in telecommunications and optical computing. researchgate.net Schiff bases derived from halogenated benzaldehydes are promising candidates for third-order NLO materials. researchgate.net The synthesis and characterization of such derivatives from this compound could lead to new materials with high laser damage thresholds and fast optical responses. Additionally, its use as a monomer or intermediate in the synthesis of specialty polymers, flame retardants, liquid crystals, dyes, and pigments remains a promising area of industrial research. researchgate.net

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 4-Bromo-3-chlorobenzaldehyde in laboratory settings?

- Methodological Answer :

- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., FFP3 masks) is advised if aerosolization is possible .

- First Aid : For skin contact, rinse immediately with water for 15 minutes; for ingestion, rinse mouth and seek medical attention. Use emergency showers/eye wash stations as per SDS guidelines .

- Storage : Store in a cool, ventilated area away from oxidizing agents. Follow REACH regulations for disposal .

Q. How can researchers verify the purity and structural identity of this compound post-synthesis?

- Methodological Answer :

- Analytical Techniques :

- HPLC/GC : Use ≥97% purity thresholds (as per commercial standards in ).

- NMR/IR Spectroscopy : Compare peaks with reference spectra (e.g., δ 9.8–10.2 ppm for aldehyde protons in H NMR) .

- Elemental Analysis : Confirm %C, %H, %Br, and %Cl alignment with theoretical values (e.g., MW 219.46 g/mol for CHBrClO) .

Q. What are the optimal synthetic routes for this compound from precursor molecules?

- Methodological Answer :

- Friedel-Crafts Bromination/Chlorination : Use AlCl as a catalyst for regioselective halogenation of benzaldehyde derivatives. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) .

- Oxidation of Methyl Groups : Convert 4-bromo-3-chlorotoluene to the aldehyde using CrO under acidic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectral data for halogenated benzaldehydes?

- Methodological Answer :

- Data Triangulation : Cross-validate DFT-calculated C NMR shifts with experimental data (e.g., carbonyl carbons at ~190 ppm). Adjust computational parameters (basis sets, solvent models) to match empirical observations .

- Error Analysis : Quantify deviations using root-mean-square (RMS) metrics. Re-examine stereoelectronic effects (e.g., halogen hyperconjugation) that may influence spectral outcomes .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Suzuki-Miyaura Coupling : The bromine atom acts as a better leaving group than chlorine due to lower C-Br bond dissociation energy (~65 kcal/mol vs. ~81 kcal/mol for C-Cl). Optimize Pd catalyst loading (1–5 mol%) and base (KCO) for aryl boronic acid coupling .

- Side Reactions : Monitor debromination byproducts via GC-MS. Use ligands like SPhos to suppress homocoupling .

Q. How can researchers design experiments to assess the environmental impact of this compound degradation byproducts?

- Methodological Answer :

- Biodegradation Studies : Use OECD 301F respirometry to measure CO evolution in activated sludge. Track halogenated intermediates (e.g., 3-chlorobenzoic acid) via LC-HRMS .

- Toxicity Profiling : Employ Daphnia magna acute toxicity tests (EC determination) for aqueous degradation products .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。